1-(6-Bromo-1,3-benzodioxol-5-yl)-2-propanone
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Overview
Description
1-(6-Bromo-1,3-benzodioxol-5-yl)-2-propanone is an organic compound that features a brominated benzodioxole ring attached to a propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromo-1,3-benzodioxol-5-yl)-2-propanone typically involves the bromination of benzo[d][1,3]dioxole followed by the introduction of a propanone group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination at the desired position on the benzodioxole ring. The subsequent step involves the reaction of the brominated intermediate with a suitable propanone derivative under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The reaction conditions are optimized to ensure high yield and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromo-1,3-benzodioxol-5-yl)-2-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(6-Bromo-1,3-benzodioxol-5-yl)-2-propanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-1,3-benzodioxol-5-yl)-2-propanone involves its interaction with specific molecular targets and pathways. The brominated benzodioxole ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The propanone group may also play a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: Shares the brominated benzodioxole core but differs in the functional group attached.
1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)propan-2-one: Similar structure with a methoxy group instead of bromine.
1-(6-Chlorobenzo[d][1,3]dioxol-5-yl)propan-2-one: Chlorine atom replaces the bromine atom.
Uniqueness: 1-(6-Bromo-1,3-benzodioxol-5-yl)-2-propanone is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The bromine atom can enhance the compound’s ability to participate in halogen bonding and other interactions .
Properties
CAS No. |
43197-28-0 |
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Molecular Formula |
C₁₀H₉BrO₃ |
Molecular Weight |
257.08 |
IUPAC Name |
1-(6-bromo-1,3-benzodioxol-5-yl)propan-2-one |
InChI |
InChI=1S/C10H9BrO3/c1-6(12)2-7-3-9-10(4-8(7)11)14-5-13-9/h3-4H,2,5H2,1H3 |
SMILES |
CC(=O)CC1=CC2=C(C=C1Br)OCO2 |
Origin of Product |
United States |
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